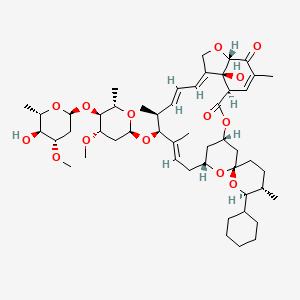

Repaglinide Anhydride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Repaglinide Anhydride is a derivative of Repaglinide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .

準備方法

Synthetic Routes and Reaction Conditions

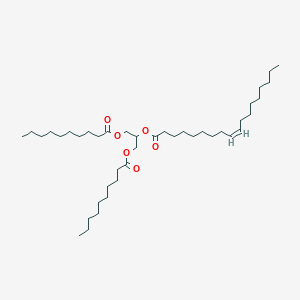

Repaglinide Anhydride can be synthesized through various synthetic routes. One method involves the esterification, formylation, oxidation, etherification, and selective hydrolysis of 3-hydroxyphenylacetic acid to produce 3-ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate . Another method involves the use of glyceryl monostearate, cetyl palmitate, and tristearin as lipids, and poloxamer 188 as a surfactant to create repaglinide-loaded solid lipid nanoparticles .

Industrial Production Methods

Industrial production of this compound involves optimizing reaction conditions such as temperature, time, solvent, and substrate ratios to maximize yield and minimize environmental impact . Characterization of the product and intermediates is achieved using techniques like FTIR, 1H NMR, 13C NMR, HRMS, and DSC .

化学反応の分析

Types of Reactions

Repaglinide Anhydride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include azodiisobutyronitrile (AIBN), carbon tetrachloride, lithium diisopropylamide (LDA), ethyl chloroformate, and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of Repaglinide, such as 3-ethoxy-4-ethoxycarbonylphenylacetic acid .

科学的研究の応用

Repaglinide Anhydride has a wide range of scientific research applications, including:

Chemistry: Used as a key intermediate in the synthesis of various compounds.

Biology: Studied for its effects on insulin release and glucose regulation

Medicine: Used in the development of antihyperglycemic drugs for the treatment of type 2 diabetes

Industry: Utilized in the formulation of nanoparticles for enhanced drug delivery and bioavailability

作用機序

Repaglinide Anhydride exerts its effects by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner. This inhibition leads to the depolarization of the pancreatic β-cell membrane, facilitating the influx of calcium ions. The increased intracellular calcium stimulates the exocytosis of insulin granules, thereby promoting insulin release .

類似化合物との比較

Similar Compounds

Nateglinide: Another meglitinide class drug used for the treatment of type 2 diabetes.

Sulfonylureas: A class of antihyperglycemic agents that also stimulate insulin release but have a different mechanism of action.

Uniqueness

Repaglinide Anhydride is unique due to its rapid onset and short duration of action, making it effective in controlling postprandial blood glucose levels . Unlike sulfonylureas, it has a lower risk of causing hypoglycemia and weight gain .

特性

分子式 |

C54H70N4O7 |

|---|---|

分子量 |

887.2 g/mol |

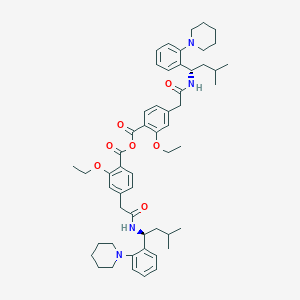

IUPAC名 |

[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl] 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |

InChI |

InChI=1S/C54H70N4O7/c1-7-63-49-33-39(35-51(59)55-45(31-37(3)4)41-19-11-13-21-47(41)57-27-15-9-16-28-57)23-25-43(49)53(61)65-54(62)44-26-24-40(34-50(44)64-8-2)36-52(60)56-46(32-38(5)6)42-20-12-14-22-48(42)58-29-17-10-18-30-58/h11-14,19-26,33-34,37-38,45-46H,7-10,15-18,27-32,35-36H2,1-6H3,(H,55,59)(H,56,60)/t45-,46-/m0/s1 |

InChIキー |

XWYGKXXZJQDMGB-ZYBCLOSLSA-N |

異性体SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC(=O)C4=C(C=C(C=C4)CC(=O)N[C@@H](CC(C)C)C5=CC=CC=C5N6CCCCC6)OCC |

正規SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC(=O)C4=C(C=C(C=C4)CC(=O)NC(CC(C)C)C5=CC=CC=C5N6CCCCC6)OCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)

![4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid](/img/structure/B15291046.png)

![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)